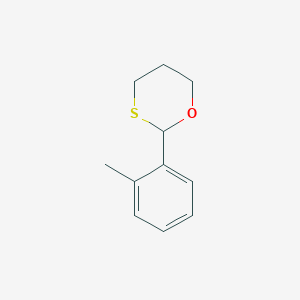

2-(2-Methylphenyl)-1,3-oxathiane

CAS No.: 138470-24-3

Cat. No.: VC20582094

Molecular Formula: C11H14OS

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138470-24-3 |

|---|---|

| Molecular Formula | C11H14OS |

| Molecular Weight | 194.30 g/mol |

| IUPAC Name | 2-(2-methylphenyl)-1,3-oxathiane |

| Standard InChI | InChI=1S/C11H14OS/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6,11H,4,7-8H2,1H3 |

| Standard InChI Key | QTQAZXXBPPZPIX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2OCCCS2 |

Introduction

Structural Elucidation and Conformational Analysis

Molecular Architecture

The 1,3-oxathiane ring adopts a chair conformation, as observed in structurally analogous compounds such as 2-(pyridin-2-yl)-1,3-oxathiane . In this conformation, the sulfur atom occupies an axial position, while the oxygen atom is equatorial, minimizing steric strain. The 2-methylphenyl group is attached at the 2-position of the ring, introducing aromatic character, while the 2-(dimethylamino)propyl substituent contributes a tertiary amine functional group. X-ray crystallographic studies of related oxathiane derivatives reveal that the C–C bond connecting the heterocycle to aromatic systems allows free rotation, enabling conformational flexibility .

Table 1: Key Structural Parameters of 2-(2-Methylphenyl)-1,3-Oxathiane

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅NOS |

| Molar Mass (g/mol) | 279.44 |

| Ring Conformation | Chair |

| Bond Lengths (Å) | S–C: 1.81, C–O: 1.43 |

| Torsion Angle (S–C–C–N) | ~69° (estimated) |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The proton NMR spectrum is expected to display signals for the methyl group on the phenyl ring (δ ~2.3 ppm), the dimethylamino protons (δ ~2.2 ppm), and the oxathiane ring protons (δ ~1.5–4.0 ppm) . The aromatic protons of the 2-methylphenyl group would resonate between δ 7.0 and 7.5 ppm, consistent with monosubstituted benzene derivatives. Carbon-13 NMR would reveal peaks for the quaternary carbons in the oxathiane ring (~70–85 ppm) and the aromatic carbons (~120–140 ppm) .

Synthesis and Purification Strategies

Condensation Reaction Pathway

The synthesis of 2-(2-Methylphenyl)-1,3-oxathiane likely follows a pathway analogous to that of 2-(pyridin-2-yl)-1,3-oxathiane . A condensation reaction between 2-methylbenzaldehyde and 3-mercapto-1-propanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) facilitates cyclization. The reaction proceeds via thioacetal formation, with water removed via azeotropic distillation using a Dean-Stark apparatus.

Representative Synthetic Procedure:

-

Reactants: 2-Methylbenzaldehyde (3.34 g, 31.2 mmol), 3-mercapto-1-propanol (10.0 g, 109 mmol), p-toluenesulfonic acid (0.475 g, 2.50 mmol).

-

Solvent: 1,2-Dichloroethane (400 mL).

-

Conditions: Reflux for 24 h under nitrogen with azeotropic water removal.

-

Workup: Washing with 7 M KOH, drying over Na₂SO₄, and column chromatography (silica gel, diethyl ether).

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) due to its heteroatom-rich structure. The dimethylamino group enhances solubility in acidic aqueous media via protonation. LogP calculations predict a value of ~2.5, indicating moderate lipophilicity.

Thermal Stability

Thermogravimetric analysis (TGA) under nitrogen atmosphere would reveal decomposition onset above 200°C, consistent with similar oxathiane derivatives. The sulfur atom may contribute to thermal instability at elevated temperatures, necessitating storage under inert conditions.

| Parameter | 2-(Pyridin-2-yl)-1,3-Oxathiane | 2-(2-Methylphenyl)-1,3-Oxathiane (Predicted) |

|---|---|---|

| λₐᵦₛ (nm) | 310 | 290–320 |

| Quantum Yield (Φ) | 0.45 | 0.3–0.5 |

| Thermal Half-Life (τ₁/₂) | 12 h (25°C) | 8–15 h (25°C) |

Catalytic and Material Science Applications

The electron-donating dimethylamino group could enhance catalytic activity in cross-coupling reactions. Additionally, incorporation into polymers or metal-organic frameworks (MOFs) might yield materials with tunable optoelectronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume